

# Minaprine: A Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: Minaprine

Cat. No.: B1677143

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## Abstract


**Minaprine** is a psychotropic agent of the pyridazine class, historically used as an antidepressant. Its unique pharmacological profile, acting as a monoamine oxidase inhibitor (MAOI) and a serotonin and dopamine reuptake inhibitor, has made it a subject of interest in medicinal chemistry. This technical guide provides a detailed overview of the chemical structure of **Minaprine** and a comprehensive, step-by-step pathway for its chemical synthesis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

## Chemical Structure of Minaprine

**Minaprine** is chemically known as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine. It is a member of the pyridazine, secondary amine, and morpholine families.<sup>[1]</sup>

- Chemical Formula: C<sub>17</sub>H<sub>22</sub>N<sub>4</sub>O
- Molecular Weight: 298.39 g/mol
- IUPAC Name: 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine
- CAS Number: 25905-77-5

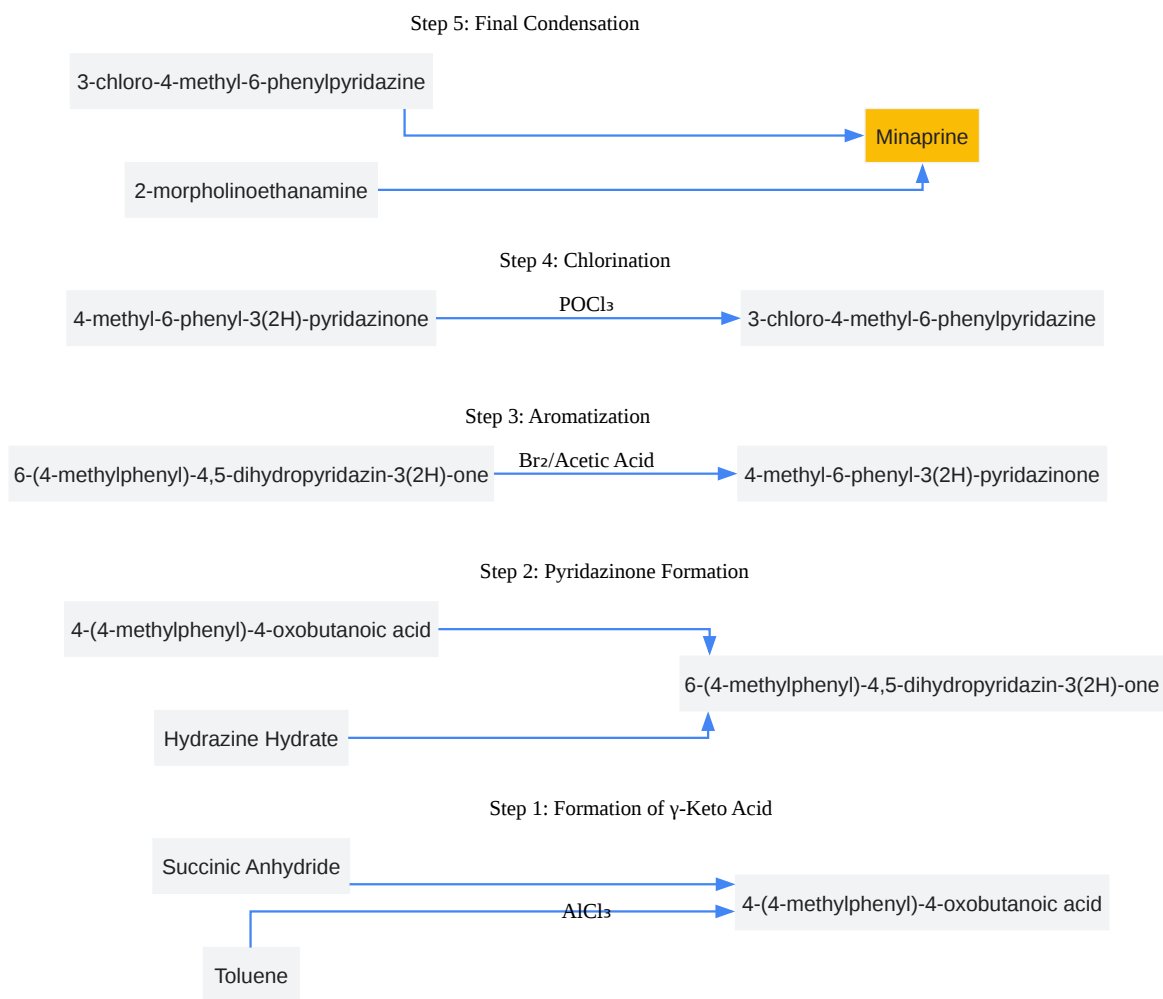
Structural Representation:

 Chemical Structure of Minaprine

## Synthesis Pathway of Minaprine

The synthesis of **Minaprine** is a multi-step process that begins with the formation of a pyridazinone ring system, followed by chlorination and subsequent amination. The overall synthetic scheme is outlined below.

### Overall Synthesis Scheme:



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Caption: Overall synthetic pathway of **Minaprine**.

## Quantitative Data for Synthesis

The following table summarizes the quantitative data for each step in the synthesis of **Minaprine**. Please note that yields can vary based on reaction scale and purification methods.

Step	Starting Materials	Reagents /Catalysts	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)
1	Toluene, Succinic Anhydride	Aluminum Chloride (AlCl <sub>3</sub> )	Carbon Disulfide	Reflux	4	~85
2	4-(4-methylphenyl)-4-oxobutanoic acid	Hydrazine Hydrate (80%)	Ethanol	Reflux	3	~73 <sup>[2]</sup>
3	6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one	Bromine, Acetic Acid	Acetic Acid	100	2	~80
4	4-methyl-6-phenyl-3(2H)-pyridazinone	Phosphorus Oxychloride (POCl <sub>3</sub> )	-	70	4	High
5	3-chloro-4-methyl-6-phenylpyridazine, 2-morpholinoethanamine	-	-	120-130	6	~75

## Experimental Protocols

### Step 1: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

- To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, add succinic anhydride.
- Cool the mixture in an ice bath and add toluene dropwise.
- After the addition is complete, reflux the mixture for 4 hours.
- Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude  $\gamma$ -keto acid.
- Recrystallize the product from a suitable solvent system (e.g., benzene/petroleum ether) to obtain pure 4-(4-methylphenyl)-4-oxobutanoic acid.

### Step 2: Synthesis of 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one

- Dissolve 4-(4-methylphenyl)-4-oxobutanoic acid in ethanol.
- Add 80% hydrazine hydrate to the solution.<sup>[2]</sup>
- Reflux the reaction mixture for 3 hours.<sup>[2]</sup>
- Cool the mixture to room temperature, which should result in the precipitation of the product.
- Filter the solid, wash with cold ethanol, and dry to obtain 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. A yield of approximately 73% can be expected.<sup>[2]</sup>

### Step 3: Aromatization to 4-methyl-6-phenyl-3(2H)-pyridazinone

- Dissolve 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.
- Add a solution of bromine in acetic acid dropwise to the mixture while stirring.
- Heat the reaction mixture at 100°C for 2 hours.
- Cool the mixture and pour it into ice water.
- Collect the precipitated solid by filtration, wash with water, and dry.
- Recrystallize from ethanol to yield pure 4-methyl-6-phenyl-3(2H)-pyridazinone.

### Step 4: Synthesis of 3-chloro-4-methyl-6-phenylpyridazine

- Suspend 4-methyl-6-phenyl-3(2H)-pyridazinone in phosphorus oxychloride.
- Heat the mixture at 70°C for 4 hours.<sup>[2]</sup>
- Carefully pour the reaction mixture onto crushed ice.
- Neutralize the solution with a sodium bicarbonate solution.
- Extract the product with chloroform.
- Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to give 3-chloro-4-methyl-6-phenylpyridazine.

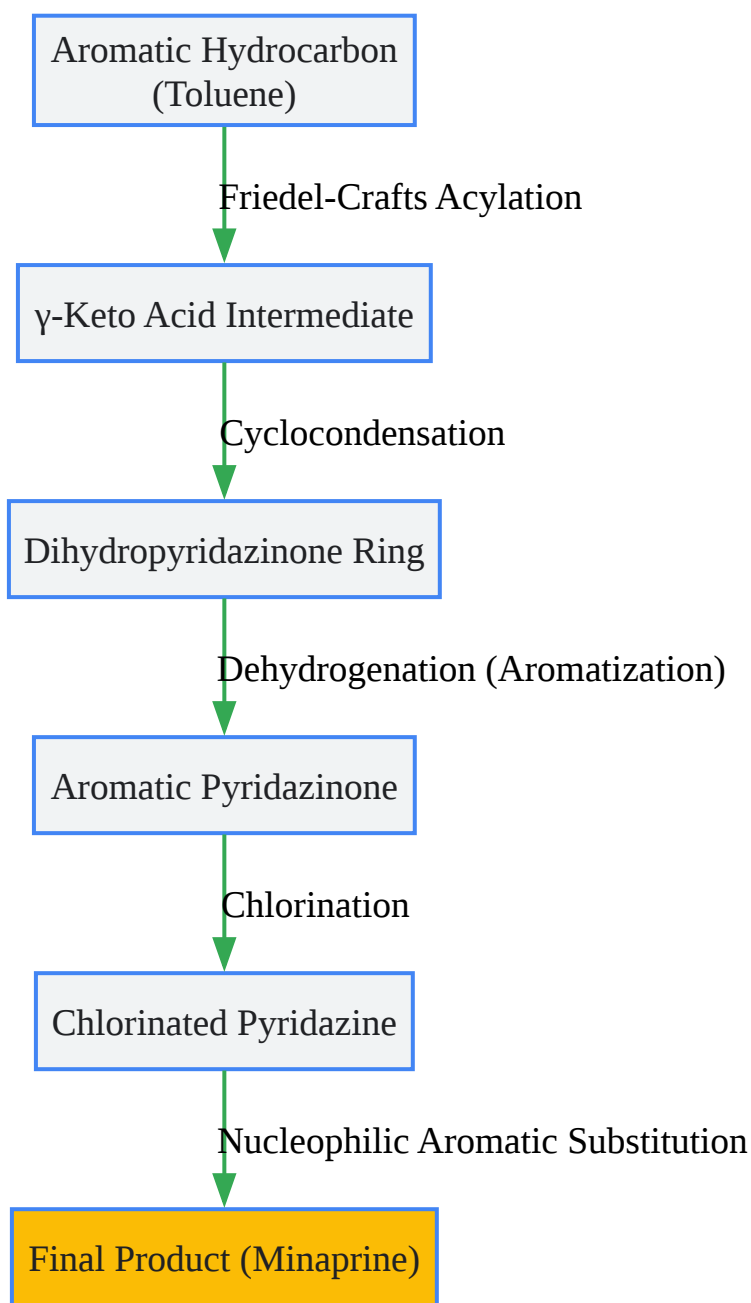
### Step 5: Synthesis of Minaprine (4-methyl-N-(2-morpholinoethyl)-6-phenylpyridazin-3-amine)

- Heat a mixture of 3-chloro-4-methyl-6-phenylpyridazine and an excess of 2-morpholinoethanamine at 120-130°C for 6 hours.
- After cooling, treat the reaction mixture with a dilute sodium hydroxide solution.

- Extract the product with a suitable organic solvent, such as dichloromethane.
- Wash the organic extract with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure **Minaprine**.

## Logical Relationships in Synthesis

The synthesis of **Minaprine** follows a logical progression of chemical transformations designed to build the final molecular architecture.



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## References



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